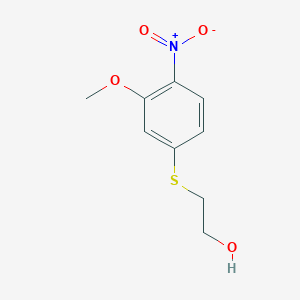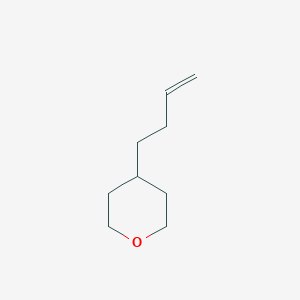![molecular formula C14H20N2O3 B13877971 [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol: is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a 4-nitrophenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine and 4-nitrophenylethyl bromide.
Step 1: The piperidine is reacted with 4-nitrophenylethyl bromide in the presence of a base such as potassium carbonate to form the intermediate 1-[2-(4-nitrophenyl)ethyl]piperidine.
Step 2: The intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield [1-[2-(4-nitrophenyl)ethyl]piperidin-2-yl]methanol.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]carboxylic acid.
Reduction: [1-[2-(4-Aminophenyl)ethyl]piperidin-2-yl]methanol.
Substitution: Various ethers or esters depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against certain biological targets.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol is not well-documented, but it is likely to interact with biological targets through its nitro and hydroxymethyl functional groups. The nitro group can undergo reduction to form reactive intermediates, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
[1-[2-(4-Aminophenyl)ethyl]piperidin-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]methanol: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the piperidine ring and the nitrophenylethyl group provides a distinct scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[1-[2-(4-nitrophenyl)ethyl]piperidin-2-yl]methanol |
InChI |
InChI=1S/C14H20N2O3/c17-11-14-3-1-2-9-15(14)10-8-12-4-6-13(7-5-12)16(18)19/h4-7,14,17H,1-3,8-11H2 |
InChI-Schlüssel |
PQVXAQNNIRAZID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CO)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
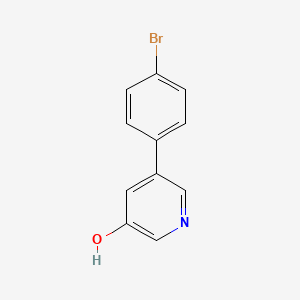
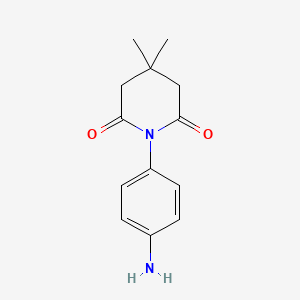
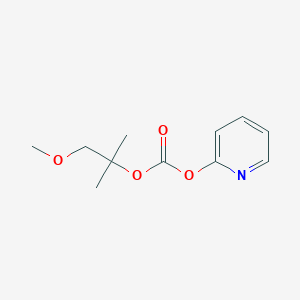
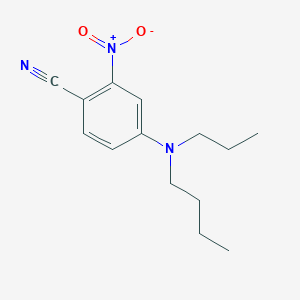
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
